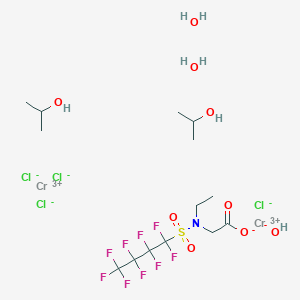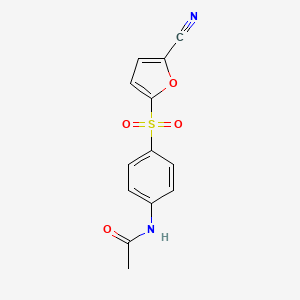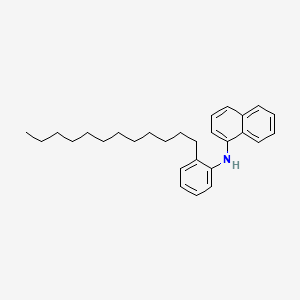
1-Naphthalenamine, N-(dodecylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of naphthalenamine where a dodecylphenyl group is attached to the nitrogen atom of the naphthalenamine structure. This compound is primarily used as an antioxidant and stabilizer in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, N-(dodecylphenyl)- can be synthesized through the reaction of 1-naphthalenamine with dodecylphenyl isocyanate. The reaction typically takes place under an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 80-100°C to ensure proper reaction kinetics.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process where 1-naphthalenamine and dodecylphenyl isocyanate are fed into a reactor under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenamine, N-(dodecylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in the presence of a catalyst like palladium on carbon.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: The major product is typically the corresponding naphthalenequinone derivative.
Reduction: The primary product is the reduced naphthalenamine derivative.
Substitution: The major product is the substituted naphthalenamine derivative with the alkyl group from the alkyl halide.
Scientific Research Applications
1-Naphthalenamine, N-(dodecylphenyl)- has several scientific research applications, including:
Chemistry: Used as a stabilizer in organic synthesis to prevent the degradation of sensitive compounds.
Biology: Employed in biochemical studies to investigate the effects of antioxidants on cellular processes.
Medicine: Investigated for its potential use as an antioxidant in pharmaceutical formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Utilized as an antioxidant in the rubber and plastic industries to prevent the oxidation and degradation of materials.
Mechanism of Action
1-Naphthalenamine, N-(dodecylphenyl)- is similar to other phenylamine derivatives such as 1-Naphthalenamine, N-phenyl-, and various alkylphenylamines. its unique feature is the presence of the dodecylphenyl group, which enhances its solubility and stability compared to shorter-chain phenylamines. This makes it particularly useful in industrial applications where long-term stability is required.
Comparison with Similar Compounds
1-Naphthalenamine, N-phenyl-
2-Naphthalenamine, N-phenyl-
1-Naphthalenamine, N-(octylphenyl)-
1-Naphthalenamine, N-(decylphenyl)-
1-Naphthalenamine, N-(hexadecylphenyl)-
Properties
CAS No. |
64654-05-3 |
|---|---|
Molecular Formula |
C28H37N |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-(2-dodecylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H37N/c1-2-3-4-5-6-7-8-9-10-11-18-25-19-13-15-22-27(25)29-28-23-16-20-24-17-12-14-21-26(24)28/h12-17,19-23,29H,2-11,18H2,1H3 |
InChI Key |
JSIRUVGNQVWPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


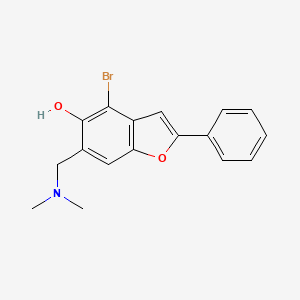

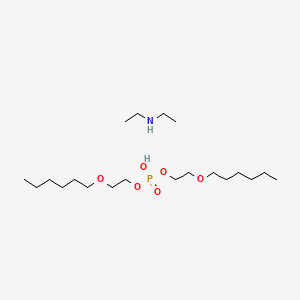
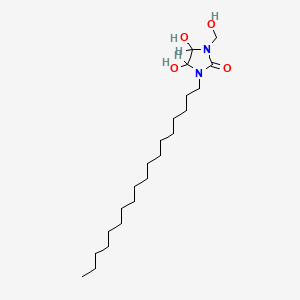

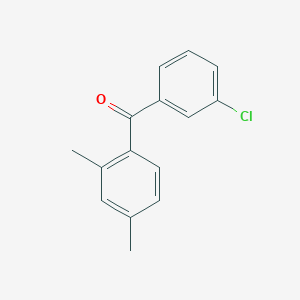
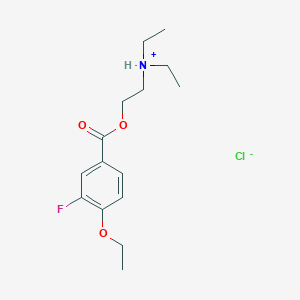
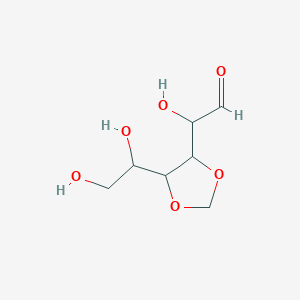
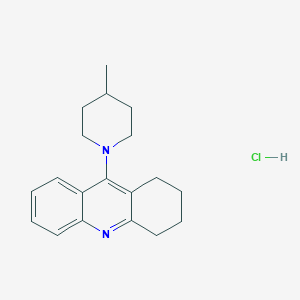
![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)

